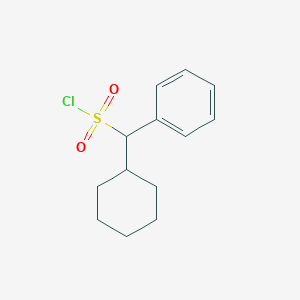

Cyclohexyl(phenyl)methanesulfonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Cyclohexyl(phenyl)methanesulfonyl chloride is an organosulfur compound that features a cyclohexyl group, a phenyl group, and a methanesulfonyl chloride moiety. This compound is used in various chemical reactions and has applications in scientific research, particularly in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclohexyl(phenyl)methanesulfonyl chloride can be synthesized through the reaction of cyclohexyl(phenyl)methanol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction typically occurs at room temperature and involves the substitution of the hydroxyl group with the methanesulfonyl chloride group.

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl(phenyl)methanesulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding sulfonamides, sulfonates, and sulfides.

Elimination Reactions: Under basic conditions, it can undergo elimination to form alkenes.

Reduction Reactions: It can be reduced to cyclohexyl(phenyl)methanesulfonyl hydride using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, thiols

Bases: Pyridine, triethylamine

Reducing Agents: Lithium aluminum hydride, sodium borohydride

Major Products Formed

Sulfonamides: Formed by reaction with amines

Sulfonates: Formed by reaction with alcohols

Sulfides: Formed by reaction with thiols

Alkenes: Formed by elimination reactions

Scientific Research Applications

Cyclohexyl(phenyl)methanesulfonyl chloride is used in various scientific research applications, including:

Organic Synthesis: It is used as a reagent for introducing the methanesulfonyl group into organic molecules, which can serve as a protecting group or a leaving group in subsequent reactions.

Medicinal Chemistry: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

Material Science: It is used in the modification of polymers and the synthesis of specialty chemicals.

Biological Research: It is used in the synthesis of bioactive molecules and probes for studying biological pathways.

Mechanism of Action

The mechanism of action of cyclohexyl(phenyl)methanesulfonyl chloride involves its reactivity as an electrophile. The methanesulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide, sulfonate, or sulfide bonds. This reactivity is utilized in various chemical transformations and modifications of organic molecules.

Comparison with Similar Compounds

Similar Compounds

Methanesulfonyl chloride: A simpler analog with a similar reactivity profile but without the cyclohexyl and phenyl groups.

Tosyl chloride: Another sulfonyl chloride compound with a toluene group instead of the cyclohexyl and phenyl groups.

Trifluoromethanesulfonyl chloride: A more reactive analog with a trifluoromethyl group.

Uniqueness

Cyclohexyl(phenyl)methanesulfonyl chloride is unique due to the presence of both cyclohexyl and phenyl groups, which can impart specific steric and electronic effects in chemical reactions

Biological Activity

Cyclohexyl(phenyl)methanesulfonyl chloride is a sulfonyl chloride compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound can be represented by the following molecular formula:

- Molecular Formula : C13H15ClO2S

- Molecular Weight : 274.78 g/mol

The compound features a cyclohexyl group attached to a phenyl ring, with a methanesulfonyl chloride functional group that contributes to its reactivity and biological activity.

Sulfonyl chlorides like this compound are known to react with nucleophiles, leading to the formation of sulfonamides. This reactivity is crucial in drug design, particularly for compounds targeting enzymes or receptors. The mechanism typically involves the nucleophilic attack on the sulfur atom by a nucleophile, resulting in the release of hydrochloric acid and the formation of a sulfonamide bond.

Anticancer Properties

Recent studies have indicated that compounds containing sulfonamide groups exhibit significant anticancer activity. For instance, this compound has been evaluated in various cancer models. The compound's mechanism appears to involve the inhibition of specific signaling pathways that promote cell proliferation and survival.

Table 1: Summary of Anticancer Activity

Anti-inflammatory Activity

This compound has also shown promise as an anti-inflammatory agent. It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation.

Case Study: In Vivo Anti-inflammatory Effects

In a recent animal model study, administration of this compound resulted in significant reductions in inflammatory markers such as TNF-α and IL-6, suggesting its potential utility in treating inflammatory diseases.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. Studies have demonstrated that varying the substituents on the phenyl ring or altering the cyclohexane moiety can significantly impact its potency and selectivity against different biological targets.

Table 2: Structure-Activity Relationship Data

| Compound Variant | Biological Activity | Comments |

|---|---|---|

| Cyclohexyl(4-methylphenyl) | Increased potency | Enhanced binding affinity |

| Cyclopentyl(phenyl) | Reduced activity | Less favorable sterics |

| Cyclohexyl(3-fluorophenyl) | Moderate activity | Improved metabolic stability |

Properties

Molecular Formula |

C13H17ClO2S |

|---|---|

Molecular Weight |

272.79 g/mol |

IUPAC Name |

cyclohexyl(phenyl)methanesulfonyl chloride |

InChI |

InChI=1S/C13H17ClO2S/c14-17(15,16)13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1,3-4,7-8,12-13H,2,5-6,9-10H2 |

InChI Key |

ZYSVGNZQNUBYBB-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)C(C2=CC=CC=C2)S(=O)(=O)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.